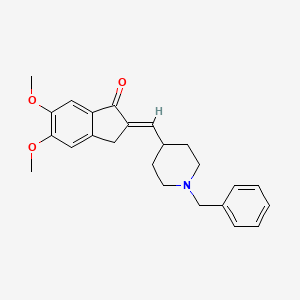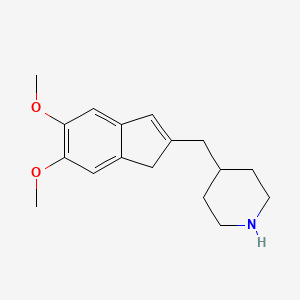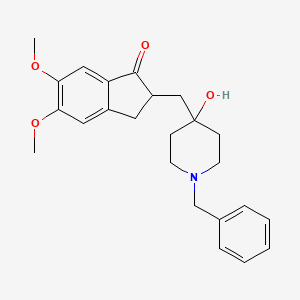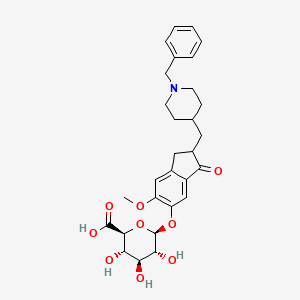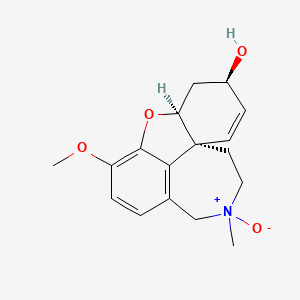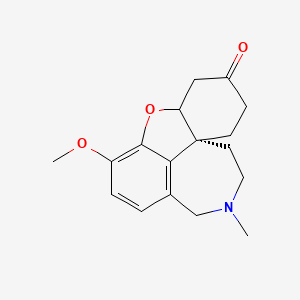
BIS THF Nitro Derivative 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“BIS THF Nitro Derivative 1” is a chemical compound with the molecular formula C13H13NO7 and a molecular weight of 295.3 . Its chemical name is (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate . It is an impurity of bis-THF-derived compounds that act as HIV-aspartyl protease inhibitors .
Molecular Structure Analysis
The molecular structure of “BIS THF Nitro Derivative 1” is represented by the SMILES notation: O=C(OC1=CC=C(N=O)C=C1)O[C@H]2C@([H])[C@]3([H])OC2 . Unfortunately, no further details about the molecular structure analysis are available in the retrieved results.Aplicaciones Científicas De Investigación
Energetic and Explosive Materials
Derivatives of 4,4'-bis(5-nitro-1,2,3-2H-triazole) have shown promise as energetic materials, outperforming other fully carbon-nitrated bis(azoles) in detonation performance. These derivatives were synthesized and characterized, revealing superior properties for energetic applications (He & Shreeve, 2015).
Organic Semiconductors
1,7-Dinitroperylene bisimides and 1-nitroperylene bisimides, characterized by FT-IR, NMR, UV–vis spectra, and thermogravimetric analyses, showed stability up to 260 °C. Their quasi-reversible one-electron reductions in THF suggest their potential as stable n-type organic semiconductors for applications resistant to ambient oxidation (Chen & Chow, 2010).
High-Energy Density Materials (HEDMs)
Bis-azole derivatives, characterized by high nitrogen content and heat of formation, have been identified as candidates for HEDMs. The design and theoretical analysis of these compounds highlight their potential in energetic applications due to their predicted high detonation performance and insensitivity to external stimuli (Pu et al., 2020).
Polymerization Catalysis
Nickel complexes derived from N-(5,6,7-trihydroquinolin-8-ylidene)nitroarylamine ligands showed high activities in ethylene polymerization. The study on the influence of THF and pyridine as common solvent impurities on these complexes' catalytic behavior provides insights into optimizing catalytic systems for polymer production (Zhang et al., 2011).
Nitroaromatic Explosive Detection
Novel polytriphenylamines derivatives with tetraphenylethylene (TPE) units have been developed for the sensitive detection of nitroaromatic explosives like TNT. Their high fluorescence quantum yields and distinct AIE effect demonstrate potential for practical applications in explosive detection (Dong et al., 2018).
Propiedades
Número CAS |
288296-64-0 |
|---|---|
Nombre del producto |
BIS THF Nitro Derivative 1 |
Fórmula molecular |
C13H13NO7 |
Peso molecular |
295.24 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



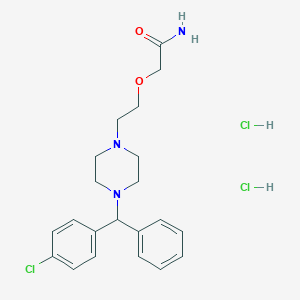
![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)
![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B600811.png)
![5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride](/img/structure/B600813.png)
